Cas no 2640836-64-0 (1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol)

1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-ol is a versatile heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a piperidin-4-ol moiety at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidin-4-ol moiety contributes to structural diversity and potential hydrogen-bonding interactions. This compound is of interest in medicinal chemistry and drug discovery due to its ability to serve as a key intermediate or pharmacophore in the synthesis of biologically active molecules. Its well-defined structure and functional group compatibility make it suitable for further derivatization, enabling applications in the development of therapeutics targeting various diseases.
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol structure
2640836-64-0 structure
Product name:1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
CAS No:2640836-64-0
MF:C15H15F3N2O
Molecular Weight:296.287614107132
CID:5315323
PubChem ID:154829544

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol 化学的及び物理的性質

名前と識別子

    • F6754-6919
    • 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
    • AKOS040724704
    • 2640836-64-0
    • 1-[7-(Trifluoromethyl)-4-quinolinyl]-4-piperidinol
    • インチ: 1S/C15H15F3N2O/c16-15(17,18)10-1-2-12-13(9-10)19-6-3-14(12)20-7-4-11(21)5-8-20/h1-3,6,9,11,21H,4-5,7-8H2
    • InChIKey: PDKNOOFYVOZTQO-UHFFFAOYSA-N
    • SMILES: N1(C2C3C(N=CC=2)=CC(C(F)(F)F)=CC=3)CCC(O)CC1

計算された属性

  • 精确分子量: 296.11364759g/mol
  • 同位素质量: 296.11364759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 355
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.4Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.349±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 428.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 14.57±0.20(Predicted)

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6754-6919-1mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
1mg
$81.0 2023-09-07
Life Chemicals
F6754-6919-15mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
15mg
$133.5 2023-09-07
Life Chemicals
F6754-6919-10μmol
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6754-6919-20μmol
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6754-6919-30mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
30mg
$178.5 2023-09-07
Life Chemicals
F6754-6919-40mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
40mg
$210.0 2023-09-07
Life Chemicals
F6754-6919-5mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
5mg
$103.5 2023-09-07
Life Chemicals
F6754-6919-100mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
100mg
$372.0 2023-09-07
Life Chemicals
F6754-6919-10mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
10mg
$118.5 2023-09-07
Life Chemicals
F6754-6919-75mg
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
2640836-64-0
75mg
$312.0 2023-09-07

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol 関連文献

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-olに関する追加情報

Introduction to 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol (CAS No: 2640836-64-0)

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2640836-64-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.

The molecular structure of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol features a quinoline core substituted with a trifluoromethyl group at the 7-position, coupled with a piperidine moiety at the 4-position. This particular arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The presence of the trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinolines have long been recognized for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, those incorporating a trifluoromethyl group have shown enhanced efficacy in several preclinical studies. The compound 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is no exception and has been explored for its potential in various therapeutic applications.

The piperidine ring in the structure of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol contributes to its solubility and bioavailability, which are crucial factors for drug development. Piperidine-based scaffolds are frequently employed in medicinal chemistry due to their favorable pharmacokinetic profiles and ability to modulate receptor binding. The combination of the quinoline and piperidine moieties in this compound suggests a synergistic effect that could enhance its biological activity.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecular structures can lead to significant improvements in pharmacological properties, including increased potency, selectivity, and resistance to metabolic degradation. The trifluoromethyl group in 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is expected to contribute to these advantages, making it an attractive candidate for further investigation.

The synthesis of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has facilitated the construction of the complex framework of this compound.

Evaluation of the pharmacological properties of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol has revealed promising results in several preclinical models. Initial studies suggest that this compound exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. Its potential as an anti-inflammatory agent has been particularly noted, with early data indicating significant reduction in pro-inflammatory cytokine production.

The compound's interaction with biological targets has been further explored through computational modeling and molecular dynamics simulations. These studies have provided insights into the binding mechanism and predicted binding affinities, which are critical for optimizing drug design. The structural features of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol have been found to be well-suited for potent binding interactions with specific proteins and enzymes.

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Further preclinical studies are planned to evaluate its efficacy and safety profile in animal models before progressing to human clinical trials. The potential applications span multiple therapeutic areas, including oncology, immunology, and neurology, where quinoline derivatives have shown promise.

The development of novel pharmaceutical agents relies heavily on innovative chemical synthesis and rigorous biological evaluation. 1-[7-(trifluoromethyl)quinolin-4-y]l piperidin -4 -ol represents a significant advancement in this regard, combining structural complexity with functional diversity. Its unique characteristics make it a valuable asset in the ongoing effort to discover new treatments for various diseases.

In conclusion, 1-[7-(trifluoromethyl)quinolin -4 -yl] piperidin -4 -ol (CAS No: 2640836 -64 -0) is a highly promising compound with a well-defined structure and multifaceted biological activities. Its synthesis reflects cutting-edge organic chemistry techniques, while its pharmacological properties suggest significant therapeutic potential. As research continues to uncover its full capabilities, this molecule is poised to make meaningful contributions to pharmaceutical innovation.

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